For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (2,6-Dichlorophenyl)acetic-2,2-d2
(2,6-Dichlorophenyl)acetic-2,2-d2 is the deuterium-labeled form of 2,6-Dichlorophenylacetic acid.[1][2][3][4][5][6] This stable isotope-labeled compound serves as a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The incorporation of deuterium atoms provides a distinct mass difference from the unlabeled analog, allowing for precise quantification in complex biological matrices.[5]
Chemical and Physical Properties
The physicochemical properties of (2,6-Dichlorophenyl)acetic-2,2-d2 and its non-deuterated analog are summarized below. While some data for the deuterated compound is available, many of the physical properties are reported for the more extensively studied 2,6-Dichlorophenylacetic acid.
| Property | Value for (2,6-Dichlorophenyl)acetic-2,2-d2 | Value for 2,6-Dichlorophenylacetic acid |
| CAS Number | 1219803-63-0[7] | 6575-24-2[8][9] |
| Molecular Formula | C₈H₄D₂Cl₂O₂[4] | C₈H₆Cl₂O₂[8][10][11] |
| Molecular Weight | 207.05 g/mol [4] | 205.04 g/mol [8][10][11] |
| Exact Mass | 205.987045[4] | 203.9744848[9] |
| Appearance | - | White to off-white solid[11] |
| Melting Point | - | 158-161 °C[8][11] |
| Boiling Point | 325.2 ± 27.0 °C at 760 mmHg[4] | ~294.45 °C (rough estimate)[11] |
| Density | 1.5 ± 0.1 g/cm³[4] | ~1.38 g/cm³ (rough estimate)[11] |
| LogP | 2.71[4] | 2.6[9] |
Synthesis of (2,6-Dichlorophenyl)acetic-2,2-d2
The synthesis of (2,6-Dichlorophenyl)acetic-2,2-d2 is not extensively detailed in the literature. However, a plausible synthetic route can be inferred from the established synthesis of its non-deuterated analog and general methods for deuterium labeling of carboxylic acids. A common approach involves the hydrolysis of 2,6-dichlorophenylacetonitrile, followed by deuteration.
Experimental Protocol: Synthesis of 2,6-Dichlorophenylacetic acid (non-deuterated precursor)
A solution of 2,6-dichlorophenylacetonitrile in a mixture of ethanol and water is treated with a strong base, such as potassium hydroxide, and heated for an extended period (e.g., 20 hours at 80°C). Following the hydrolysis, the reaction mixture is acidified with an acid like hydrochloric acid (HCl) to a pH of approximately 3. The resulting 2,6-Dichlorophenylacetic acid is then extracted using an organic solvent, such as chloroform, and purified.
Experimental Protocol: α-Deuteration of a Carboxylic Acid
A general and environmentally friendly method for the synthesis of α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and decarboxylation of the corresponding malonic acid in the presence of deuterium oxide (D₂O). This method is efficient and often does not require organic solvents or further purification.[1]
Alternatively, a direct and regioselective H/D exchange can be achieved at the α-position of a pentafluorophenyl (Pfp) ester derivative of the carboxylic acid, using a catalyst like triethylamine (Et₃N) and D₂O as the deuterium source.
Application as an Internal Standard in LC-MS/MS
(2,6-Dichlorophenyl)acetic-2,2-d2 is primarily used as an internal standard in quantitative mass spectrometry. Its chemical properties are nearly identical to the non-deuterated analyte, but it has a different mass-to-charge ratio, allowing for its distinction by the mass spectrometer. This co-elution and similar ionization behavior help to correct for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.
Experimental Protocol: Use of (2,6-Dichlorophenyl)acetic-2,2-d2 as an Internal Standard in LC-MS/MS Analysis of a Target Analyte
This protocol provides a general methodology for the use of a deuterated internal standard in a typical bioanalytical LC-MS/MS workflow.
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Preparation of Standard Solutions : Prepare a stock solution of (2,6-Dichlorophenyl)acetic-2,2-d2 in a suitable organic solvent (e.g., methanol). From this stock, create a working internal standard solution at a fixed concentration.
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Sample Preparation (Protein Precipitation) :
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To a microcentrifuge tube, add a specific volume of the biological sample (e.g., 50 µL of plasma).
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Add a defined volume of the internal standard working solution (e.g., 100 µL).
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Add a protein precipitation agent (e.g., 150 µL of 0.1 M zinc sulfate solution or acidified acetonitrile).
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Vortex the mixture thoroughly (e.g., for 30 seconds).
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Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
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-
LC-MS/MS Analysis :
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Liquid Chromatography (LC) :
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Column : A C18 reversed-phase column is commonly used.
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Mobile Phase : A gradient elution with two mobile phases is typical, for example:
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
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-
Gradient : A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.
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Flow Rate : A flow rate of 0.3-0.5 mL/min is common.
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Injection Volume : A small volume of the prepared sample (e.g., 10 µL) is injected.
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-
Mass Spectrometry (MS) :
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Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
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Scan Type : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification.
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SRM Transitions : Monitor the specific precursor-to-product ion transitions for both the analyte and (2,6-Dichlorophenyl)acetic-2,2-d2.
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-
-
Data Analysis :
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Integrate the peak areas for the analyte and the internal standard.
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Calculate the peak area ratio (analyte peak area / internal standard peak area).
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Construct a calibration curve by plotting the peak area ratio against the concentration of known calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Biological Activity of 2,6-Dichlorophenylacetic acid
The non-deuterated analog, 2,6-Dichlorophenylacetic acid, exhibits notable biological activities, including cytostatic effects against tumor cells and inhibition of specific enzymes.[11]
Phenylacetate derivatives, including 2,6-Dichlorophenylacetic acid, have demonstrated cytostatic activity.[11] This activity is often linked to the induction of apoptosis. For the related compound, dichloroacetate (DCA), apoptosis is induced through the mitochondrial (intrinsic) pathway.[12] DCA inhibits pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH).[12] This metabolic shift from glycolysis to glucose oxidation results in a decrease in the mitochondrial membrane potential, opening of mitochondrial transition pores, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[12] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases (e.g., caspase-3) and subsequent cell death.[12]
2,6-Dichlorophenylacetic acid is known to be an inhibitor of two key enzymes involved in the biosynthesis of β-lactam antibiotics.[11]
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Isopenicillin N Synthase (IPNS): This non-heme iron-dependent oxidase catalyzes the crucial step of forming the bicyclic nucleus of penicillin from the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).[2][8] The catalytic cycle involves the binding of ACV and dioxygen to the iron center, followed by a series of oxidative cyclizations.[2][8] An inhibitor like 2,6-Dichlorophenylacetic acid likely competes with the natural substrate for binding to the active site of the enzyme.
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Acyl-CoA:6-APA Acyltransferase: This enzyme is involved in the final step of penicillin biosynthesis, where it transfers an acyl group from an acyl-CoA donor to 6-aminopenicillanic acid (6-APA) to form the final penicillin product.[7][9] 2,6-Dichlorophenylacetic acid likely acts as a competitive inhibitor by mimicking the acyl group of the natural substrate.[7]
Spectroscopic Data
| Ion | Predicted m/z |
| [M-H]⁻ | 204.98 |
| [M+H]⁺ | 207.99 |
| [M+Na]⁺ | 229.97 |
Conclusion
(2,6-Dichlorophenyl)acetic-2,2-d2 is a crucial analytical tool for researchers in drug development and related fields. Its primary utility as an internal standard in mass spectrometry allows for highly accurate and precise quantification of its non-deuterated analog or structurally similar compounds. While specific experimental protocols and spectroscopic data for the deuterated compound are not widely published, its application follows established principles for the use of stable isotope-labeled internal standards. Furthermore, the known biological activities of its parent compound, 2,6-Dichlorophenylacetic acid, as an enzyme inhibitor and a cytostatic agent, suggest potential areas for further investigation where this deuterated analog could be employed as a tracer.
References
- 1. researchgate.net [researchgate.net]
- 2. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]
- 3. redalyc.org [redalyc.org]
- 4. ajpaonline.com [ajpaonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acyl-CoA: 6-APA acyltransferase from Penicillium chrysogenum studies on its hydrolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Acyl coenzyme A: 6-aminopenicillanic acid acyltransferase from Penicillium chrysogenum and Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
